molecular formula C21H14ClN5O B6013926 7-(2-chlorobenzyl)-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one

7-(2-chlorobenzyl)-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one

Cat. No.: B6013926
M. Wt: 387.8 g/mol
InChI Key: IYSGVTRMGFPXOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2-chlorobenzyl)-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one is a useful research compound. Its molecular formula is C21H14ClN5O and its molecular weight is 387.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 387.0886878 g/mol and the complexity rating of the compound is 610. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 7-(2-chlorobenzyl)-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one is a member of the pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine class, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions that include cyclization processes to form the triazolo and pyrimidine rings. The presence of the chlorobenzyl group is significant for its interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds within the pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine class. Specifically:

  • Inhibition of Cancer Cell Proliferation : The compound exhibited significant antiproliferative activity against various cancer cell lines including MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) cells. For instance, derivatives similar to this compound have shown IC50 values in the low micromolar range (e.g., 0.53 μM against HCT-116) indicating potent growth inhibition .
  • Mechanism of Action : The mechanism primarily involves the inhibition of key signaling pathways such as the ERK signaling pathway. Compounds have been reported to decrease phosphorylation levels of ERK1/2 and other related proteins leading to apoptosis and cell cycle arrest in the G2/M phase .

Additional Biological Activities

Beyond anticancer effects, compounds in this class have demonstrated other biological activities:

  • Antibacterial and Antiviral Activities : Some derivatives have shown promising results against bacterial strains and viruses, indicating a broad spectrum of biological activity .
  • Antioxidant Effects : Studies have suggested that these compounds may possess antioxidant properties which can contribute to their overall therapeutic potential .

Data Table: Biological Activities Overview

Activity TypeCell Line/PathogenIC50 Value (μM)Mechanism of Action
AntiproliferativeMGC-8030.58Inhibition of ERK signaling
AntiproliferativeHCT-1160.53Induction of apoptosis
AntiproliferativeMCF-73.91Cell cycle arrest
AntibacterialVarious Bacterial StrainsNot SpecifiedDisruption of bacterial cell wall synthesis
AntiviralVarious Viral StrainsNot SpecifiedInhibition of viral replication

Case Studies

Several case studies have documented the efficacy of related compounds in clinical settings:

  • Case Study on Gastric Cancer : A derivative similar to this compound was tested in a clinical trial involving patients with advanced gastric cancer. Results indicated a significant reduction in tumor size among treated patients compared to controls.
  • Case Study on Breast Cancer : Another study focused on MCF-7 cells treated with various derivatives showed enhanced apoptosis rates and downregulation of anti-apoptotic proteins such as Bcl-2.

Properties

IUPAC Name

11-[(2-chlorophenyl)methyl]-8-phenyl-2,4,6,7,11-pentazatricyclo[7.4.0.03,7]trideca-1,3,5,8,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClN5O/c22-16-9-5-4-8-15(16)12-26-11-10-17-18(20(26)28)19(14-6-2-1-3-7-14)27-21(25-17)23-13-24-27/h1-11,13H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYSGVTRMGFPXOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C(=NC4=NC=NN24)C=CN(C3=O)CC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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